1-(Indolin-1-yl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone
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Description
1-(Indolin-1-yl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as ITOT and is a member of the oxadiazole family. ITOT has been synthesized using various methods, and its unique chemical structure has made it a subject of interest for many researchers.
Scientific Research Applications
Antimicrobial Applications
Research has demonstrated the effectiveness of indole and oxadiazole derivatives in combating microbial infections. Novel series of indole-based 1,3,4-oxadiazoles have been synthesized and shown to possess significant antimicrobial properties. For instance, studies have highlighted the synthesis of various indole derivatives that exhibit antibacterial and antifungal activities, underscoring their potential as candidates for developing new antimicrobial agents. These compounds have been synthesized through various chemical reactions, characterized by IR, 1H NMR, mass spectral data, and elemental analysis, and tested for their efficacy against a range of bacterial and fungal strains (Nagarapu & Pingili, 2014), (Salimon, Salih, & Hussien, 2011).
Anticancer Applications
Derivatives of the subject compound have also been explored for their anticancer potential. Certain indole-oxadiazole compounds have been synthesized and evaluated for their anticancer activity, particularly against specific cancer cell lines, highlighting their therapeutic potential in cancer treatment. These studies have involved detailed synthesis processes, structural characterization, and biological evaluations to determine their efficacy and mechanism of action against cancer cells (Gudipati, Anreddy, & Manda, 2011).
Synthesis and Characterization
The synthesis of these compounds involves complex chemical reactions, leading to the formation of derivatives that are then characterized using various analytical techniques. Such studies not only provide insights into the structural aspects of these compounds but also pave the way for further modifications to enhance their biological activities. The characterization includes techniques like IR, NMR, and mass spectrometry, providing a comprehensive understanding of the compounds' molecular structures (Xu et al., 2005), (Potkin et al., 2012).
properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c1-13-6-8-15(9-7-13)18-20-21-19(24-18)25-12-17(23)22-11-10-14-4-2-3-5-16(14)22/h2-9H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLQJPGNZDUYRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Indolin-1-yl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone |
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